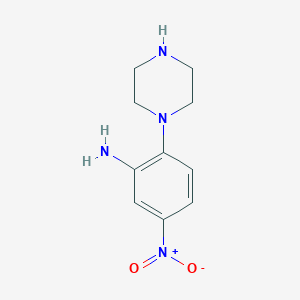

5-Nitro-2-(piperazin-1-yl)benzenamine

Description

Properties

Molecular Formula |

C10H14N4O2 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-nitro-2-piperazin-1-ylaniline |

InChI |

InChI=1S/C10H14N4O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2 |

InChI Key |

RSZNXJKXUCONRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds are selected for comparison based on shared piperazine or aromatic amine motifs:

Key Observations:

Piperazine Derivatives vs.

Substituent Effects: Nitro Group Positioning: In the target compound, the nitro group is directly on the benzene ring (C5), whereas in ’s compound, it is part of a nitrobenzylidene group. Chlorine and Thienyl Groups: ’s compound includes a chlorobenzyl group (lipophilic) and a thienyl-methylene substituent (electron-rich heterocycle), which may enhance membrane permeability compared to the target compound .

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility:

- The chlorobenzyl group in increases logP (lipophilicity), favoring blood-brain barrier penetration. In contrast, the target compound’s nitro group and unsubstituted piperazine may improve aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Nitro-2-(piperazin-1-yl)benzenamine with high purity?

- Methodological Answer : The compound can be synthesized via sequential nitration and nucleophilic aromatic substitution. For example:

Nitration : Introduce the nitro group to 2-(piperazin-1-yl)benzenamine using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

Purification : Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Substitution : Optimize piperazine coupling using Pd catalysts (e.g., Pd(OAc)₂) in DMF at 80°C for 12 hours. Monitor reaction progress via TLC or HPLC .

Key Data : Yield typically ranges from 45–65%, with purity >95% confirmed by NMR and HRMS .

Q. How can researchers characterize the structural integrity of 5-Nitro-2-(piperazin-1-yl)benzenamine?

- Methodological Answer : Use multimodal analytical techniques:

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize receptor-binding assays:

- Dopamine Receptors : Use radioligand displacement assays (³H-spiperone for D2/D3 receptors) to measure IC₅₀ values.

- Serotonin Receptors : Screen against 5-HT₁A/2A subtypes via competitive binding with ³H-ketanserin .

Note : Solubilize the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for neurological targets?

- Methodological Answer :

Q. Modify Substituents :

Q. Assay Design :

- Compare binding affinities across D2, D3, and 5-HT receptors using homologous assay conditions.

- Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Q. What experimental strategies resolve contradictions in solubility and bioavailability data?

- Methodological Answer :

- Solubility Enhancement :

- Test co-solvents (e.g., PEG-400) or cyclodextrin complexes.

- Measure logP via shake-flask method (expected logP ~1.8) .

- Bioavailability :

- Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption.

- Validate in vivo using LC-MS/MS quantification in plasma .

Q. How can researchers address discrepancies in reported receptor selectivity profiles?

- Methodological Answer :

- Standardize Assay Conditions :

- Use identical cell lines (e.g., HEK-293 expressing human D2/D3 receptors).

- Control for endogenous receptor expression via CRISPR knockout models .

- Cross-Validate Data :

- Compare results across orthogonal methods (e.g., calcium flux vs. cAMP assays) .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-response curves in receptor studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Q. How should researchers validate synthetic intermediates to ensure reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.